2-chloropyrimidine-5-sulfonyl fluoride
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Overview
Description
2-Chloropyrimidine-5-sulfonyl fluoride is a chemical compound belonging to the class of sulfonyl fluorides and pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloropyrimidine-5-sulfonyl fluoride typically involves the reaction of 2,4,6-trichloropyrimidine with sulfonyl fluoride reagents under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for sulfonyl fluorides often involve the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals. This method is efficient and uses readily available reagents under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyrimidine-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, sulfonyl fluorides generally exhibit stability under oxidative and reductive conditions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can yield a sulfonamide derivative .
Scientific Research Applications
2-Chloropyrimidine-5-sulfonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloropyrimidine-5-sulfonyl fluoride involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, and tyrosine. This covalent modification can inhibit the function of target proteins, making it useful in drug design and chemical biology .
Comparison with Similar Compounds
2-Chloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
Sulfonyl Chlorides: Similar to sulfonyl fluorides but with different reactivity and stability profiles.
Uniqueness: 2-Chloropyrimidine-5-sulfonyl fluoride is unique due to its combination of a pyrimidine ring and a sulfonyl fluoride group, providing a balance of stability and reactivity that is valuable in both chemical synthesis and biological applications .
Properties
CAS No. |
2137823-28-8 |
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Molecular Formula |
C4H2ClFN2O2S |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloropyrimidine-5-sulfonyl fluoride |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H |
InChI Key |
MYYNHVZJLXXVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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